![molecular formula C16H18BrNO B2520558 4-Bromo-2-{[(3-isopropylphenyl)amino]methyl}phenol CAS No. 1232802-94-6](/img/structure/B2520558.png)

4-Bromo-2-{[(3-isopropylphenyl)amino]methyl}phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

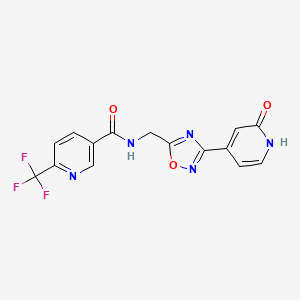

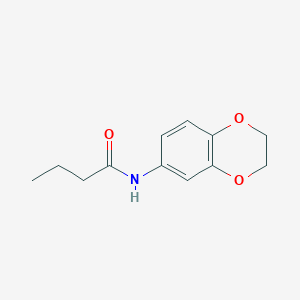

“4-Bromo-2-{[(3-isopropylphenyl)amino]methyl}phenol” is a biochemical compound with the molecular formula C16H18BrNO and a molecular weight of 320.22 . It is used for research purposes .

Molecular Structure Analysis

The molecule contains a total of 38 bonds, including 20 non-H bonds, 12 multiple bonds, 4 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 secondary amine (aromatic), and 1 aromatic hydroxyl . It consists of 18 Hydrogen atoms, 16 Carbon atoms, 1 Nitrogen atom, 1 Oxygen atom, and 1 Bromine atom .Scientific Research Applications

Proteomics Research

“4-Bromo-2-{[(3-isopropylphenyl)amino]methyl}phenol” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein interactions, modifications, localization, and much more.

Biochemical Research

This compound is classified as a biochemical , indicating its use in biochemical research . Biochemical research involves the study of the chemical substances and vital processes occurring in living organisms. This compound could be used in various biochemical assays and experiments.

Suzuki-Miyaura Reaction

The compound can be used as a reactant for the Suzuki-Miyaura reaction . The Suzuki-Miyaura reaction is a type of cross-coupling reaction, used to form carbon-carbon bonds. In this context, the compound could be used to synthesize various organic compounds.

Copper-Catalyzed Oxidative Amination

It can be used in copper-catalyzed oxidative amination of benzoxazoles and related azoles via C-H and C-N bond activation . This process is used to introduce an amino group into a compound, which is a key step in the synthesis of many pharmaceuticals and fine chemicals.

Synthesis of Protein Tyrosine Phosphatase 1B Inhibitors

The compound can be used in the synthesis of N-(alkoxyphenyl)-aminocarbonylbenzoic acid derivatives . These derivatives are potential inhibitors of protein tyrosine phosphatase 1B, a key enzyme involved in insulin signaling and a potential target for the treatment of type 2 diabetes and obesity.

properties

IUPAC Name |

4-bromo-2-[(3-propan-2-ylanilino)methyl]phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BrNO/c1-11(2)12-4-3-5-15(9-12)18-10-13-8-14(17)6-7-16(13)19/h3-9,11,18-19H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMKXLBPNJBWUDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC=C1)NCC2=C(C=CC(=C2)Br)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-{[(3-isopropylphenyl)amino]methyl}phenol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2520481.png)

![6-Butyl-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![5-[(4-ethoxyanilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2520483.png)

![4-{[(3-methylpyridin-2-yl)oxy]methyl}-N-(oxan-4-yl)piperidine-1-carboxamide](/img/structure/B2520485.png)

![N-(benzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-(pyridin-2-ylmethyl)piperidine-2-carboxamide](/img/structure/B2520488.png)

![N-ethyl-2-{2-[1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N-phenylacetamide](/img/structure/B2520490.png)

![(7-Methoxybenzofuran-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2520492.png)

![7-(2-Chloropropanoyl)-1,3,4,5,5a,6,8,8a-octahydropyrrolo[3,4-b]azepin-2-one](/img/structure/B2520493.png)